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Compound of Interest

Compound Name: Methacholine iodide

Cat. No.: B1623020 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification

methods for methacholine iodide, a quaternary ammonium salt and a non-selective

muscarinic receptor agonist. The document details a plausible synthetic pathway, purification

protocols, and methods for characterization. Additionally, it outlines the key signaling pathway

associated with methacholine's mechanism of action.

Chemical and Physical Properties
Methacholine iodide, also known as (2-acetoxypropyl)trimethylammonium iodide or acetyl-β-

methylcholine iodide, is a synthetic choline ester. A summary of its key chemical and physical

properties is presented in Table 1.

Property Value

Chemical Formula C₈H₁₈INO₂

Molecular Weight 287.14 g/mol [1]

Appearance Solid

Melting Point 170-174 °C

CAS Number 625-19-4[1]

IUPAC Name 2-acetyloxypropyl(trimethyl)azanium iodide[1]
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Synthesis of Methacholine Iodide
A common synthetic route to methacholine involves a two-step process: the formation of a

choline precursor followed by its acetylation.[2] While the literature often describes the

synthesis of methacholine chloride, a similar pathway can be adapted for the iodide salt. This

guide outlines a likely two-step synthesis for methacholine iodide starting from 1-

(dimethylamino)-2-propanol.

Experimental Protocol
Step 1: Quaternization of 1-(Dimethylamino)-2-propanol to form (2-

Hydroxypropyl)trimethylammonium iodide

In this step, the tertiary amine, 1-(dimethylamino)-2-propanol, is quaternized using methyl

iodide.

Materials:

1-(Dimethylamino)-2-propanol

Methyl iodide

Anhydrous diethyl ether or another suitable aprotic solvent

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve

1-(dimethylamino)-2-propanol in anhydrous diethyl ether.

Cool the solution in an ice bath.

Slowly add a stoichiometric equivalent of methyl iodide to the cooled solution with

continuous stirring.

After the addition is complete, allow the reaction mixture to slowly warm to room

temperature and continue stirring for several hours. The reaction progress can be

monitored by thin-layer chromatography (TLC).
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The product, (2-hydroxypropyl)trimethylammonium iodide, will precipitate out of the

solution as a white solid.

Collect the solid product by vacuum filtration and wash it with cold, anhydrous diethyl ether

to remove any unreacted starting materials.

Dry the product under vacuum.

Step 2: Acetylation of (2-Hydroxypropyl)trimethylammonium iodide to form Methacholine
Iodide

The hydroxyl group of the choline precursor is then acetylated using acetic anhydride.

Materials:

(2-Hydroxypropyl)trimethylammonium iodide (from Step 1)

Acetic anhydride

A suitable solvent (e.g., glacial acetic acid or an inert aprotic solvent)

Procedure:

Suspend the dried (2-hydroxypropyl)trimethylammonium iodide in the chosen solvent in a

round-bottom flask.

Add a slight excess of acetic anhydride to the suspension.

Heat the reaction mixture under reflux with stirring for several hours. The progress of the

reaction can be monitored by techniques such as infrared (IR) spectroscopy by observing

the appearance of the ester carbonyl peak.

After the reaction is complete, cool the mixture to room temperature.

The crude methacholine iodide may be precipitated by the addition of a non-polar

solvent like diethyl ether.

Collect the crude product by filtration and proceed to purification.
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Synthesis Workflow Diagram

Synthesis Workflow of Methacholine Iodide
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Caption: A two-step synthesis of methacholine iodide.

Purification of Methacholine Iodide
Purification of the crude methacholine iodide is crucial to remove unreacted starting materials

and byproducts. Recrystallization is a common and effective method for purifying solid organic

compounds.

Experimental Protocol: Recrystallization
Materials:

Crude methacholine iodide

A suitable solvent system (e.g., a polar solvent like ethanol or isopropanol, and a non-

polar anti-solvent like diethyl ether or ethyl acetate).

Procedure:

Dissolve the crude methacholine iodide in a minimum amount of the hot polar solvent

(e.g., ethanol).

If any insoluble impurities are present, perform a hot filtration to remove them.

Allow the solution to cool slowly to room temperature to induce crystallization.

To further promote precipitation, the flask can be placed in an ice bath.

If crystallization is slow or incomplete, slowly add a non-polar anti-solvent (e.g., diethyl

ether) until the solution becomes turbid, then allow it to stand.

Collect the purified crystals by vacuum filtration.

Wash the crystals with a small amount of the cold recrystallization solvent or the anti-

solvent.

Dry the purified methacholine iodide crystals under vacuum.
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Purification Workflow Diagram
Purification of Methacholine Iodide by Recrystallization
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Caption: A typical recrystallization workflow for methacholine iodide.

Characterization Data
The identity and purity of the synthesized methacholine iodide should be confirmed using

various analytical techniques. Table 2 summarizes the expected characterization data.

Technique Expected Results

Melting Point
A sharp melting point in the range of 170-174 °C

indicates high purity.

¹H NMR

The spectrum should show characteristic peaks

for the acetyl methyl protons, the N-methyl

protons, and the protons of the propyl

backbone.

¹³C NMR

The spectrum should display distinct signals for

the carbonyl carbon, the carbons of the propyl

chain, and the N-methyl carbons.

FT-IR

A strong absorption band corresponding to the

ester carbonyl group (C=O) stretch should be

present, typically around 1740 cm⁻¹.

Mass Spectrometry

The mass spectrum should show a parent ion

corresponding to the methacholine cation

(C₈H₁₈NO₂⁺) at m/z 160.13.

Mechanism of Action and Signaling Pathway
Methacholine acts as a non-selective agonist at muscarinic acetylcholine receptors (mAChRs),

which are G-protein coupled receptors. Its physiological effects, such as bronchoconstriction,

are primarily mediated through the M3 subtype of these receptors located on airway smooth

muscle cells.

Upon binding to M3 receptors, methacholine triggers a conformational change in the receptor,

leading to the activation of the associated Gq protein. The activated α-subunit of the Gq protein

then stimulates the enzyme phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-
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bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and

diacylglycerol (DAG).

IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the sarcoplasmic reticulum,

causing the release of stored calcium ions (Ca²⁺) into the cytoplasm. The increased

intracellular Ca²⁺ concentration leads to the activation of calmodulin, which in turn activates

myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to the

interaction of actin and myosin and resulting in smooth muscle contraction and

bronchoconstriction.

Signaling Pathway Diagram
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Methacholine Signaling Pathway via M3 Muscarinic Receptor
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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